molecular formula C12H16BrNO3 B13941531 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

Cat. No.: B13941531
M. Wt: 302.16 g/mol
InChI Key: FYNHIXKZJPVUPL-UHFFFAOYSA-N
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Description

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is commonly used in drug synthesis, catalyst development, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include large-scale bromination reactions followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation, hydrogenated compounds from reduction, and substituted benzamides from nucleophilic substitution .

Scientific Research Applications

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide include:

  • 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbenzamide
  • 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)8-4-5-9(13)10(6-8)17-3/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

FYNHIXKZJPVUPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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